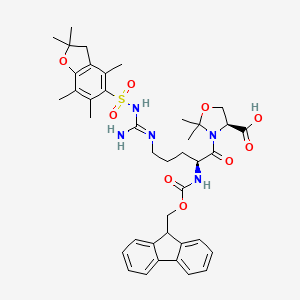

Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH

Description

Evolution of Solid-Phase Peptide Synthesis (SPPS) Methodologies and Challenges in Complex Peptide Elongation

The field of peptide synthesis was revolutionized by the invention of Solid-Phase Peptide Synthesis (SPPS) by R.B. Merrifield in 1963. researchgate.netpeptide.com This technique, where the growing peptide chain is anchored to an insoluble resin support, streamlined the synthesis process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing. peptide.comdrivehq.com Over the years, SPPS has evolved significantly, with the introduction of various resins, linkers, and protecting group strategies. peptide.comnih.gov

A major milestone was the development of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy, which offered a milder alternative to the original Boc (tert-butyloxycarbonyl) chemistry. nih.govlifetein.com The base-labile nature of the Fmoc group allowed for the use of milder acidic conditions for the final cleavage of the peptide from the resin, making it compatible with a wider range of sensitive amino acid modifications. lifetein.comnih.gov

Despite these advancements, the synthesis of "difficult sequences" remains a significant challenge. researchgate.netmblintl.com These are peptide chains that are prone to aggregation during synthesis, particularly those that are long, hydrophobic, or have a tendency to form stable secondary structures like β-sheets on the solid support. researchgate.netwikipedia.orgamericanpeptidesociety.org This on-resin aggregation can lead to several problems:

Incomplete Reactions: The aggregated peptide chains become poorly solvated, hindering the access of reagents to the reactive N-terminal amino group for the next coupling step and for the deprotection of the Fmoc group. researchgate.netamericanpeptidesociety.org

Lower Yields and Purity: Inefficient coupling and deprotection result in the formation of deletion sequences and other impurities, leading to a low yield of the desired full-length peptide and complicating the purification process. americanpeptidesociety.orggyrosproteintechnologies.com

Synthesis Failure: In severe cases, aggregation can completely halt the peptide chain elongation, leading to the failure of the synthesis. sigmaaldrich.com

The Pseudoproline Strategy: Design Principles and Historical Context

To address the persistent issue of peptide aggregation, the pseudoproline concept was introduced by Mutter and coworkers in the 1990s. wikipedia.orgchempep.combachem.comnih.gov Pseudoprolines are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly cyclized with the backbone nitrogen atom to form an oxazolidine (B1195125) or thiazolidine (B150603) ring. wikipedia.orgchempep.comnih.gov This modification effectively creates a temporary proline-like "kink" in the peptide backbone. wikipedia.orgpeptide.com

The design principle behind pseudoprolines is to disrupt the formation of the inter-chain hydrogen bonds that are responsible for β-sheet formation and subsequent aggregation. wikipedia.orgchempep.com By introducing a conformational bend, pseudoprolines interfere with the regular, extended structure of the peptide chains, keeping them more solvated and accessible for chemical reactions. wikipedia.orgacs.org These dipeptides are designed to be readily incorporated into standard Fmoc-SPPS protocols and the native serine, threonine, or cysteine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step. peptide.commerckmillipore.com

Role of Pseudoproline Dipeptides in Overcoming Aggregation and Enhancing Solvation in SPPS

The introduction of pseudoproline dipeptides has proven to be a powerful tool for improving the synthesis of difficult peptide sequences. wikipedia.orgmerckmillipore.com Their primary roles are to:

Disrupt Secondary Structure: The cyclic structure of the pseudoproline imposes a kink in the peptide backbone, which favors a cis-amide bond conformation over the more common trans conformation. wikipedia.orgchempep.com This disruption of the regular peptide backbone geometry effectively breaks up the formation of β-sheet aggregates. chempep.combachem.com

Enhance Solvation: By preventing aggregation, the peptide chains remain better solvated by the synthesis solvents (e.g., DMF, NMP). wikipedia.orgchempep.com This improved solvation ensures that the reactive sites of the growing peptide are accessible for efficient coupling and deprotection reactions. chempep.com

Improve Synthetic Efficiency: The enhanced solvation and reduced aggregation lead to more complete and predictable acylation and deprotection kinetics. chempep.commerckmillipore.com This results in higher yields of the target peptide, increased purity of the crude product, and simplified purification processes. merckmillipore.com In some cases, the use of a single pseudoproline dipeptide has been reported to increase product yields by up to 10-fold in highly aggregated sequences. chempep.commerckmillipore.com

The strategic placement of pseudoproline dipeptides within a challenging sequence is crucial for their effectiveness. Empirical guidelines suggest spacing them at regular intervals, typically every 5-6 residues, and placing them before hydrophobic stretches to maximize their aggregation-disrupting effects. merckmillipore.com

Significance of Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH within Contemporary Advanced Peptide Chemistry Research

The specific dipeptide, This compound , represents a sophisticated building block that combines the benefits of the pseudoproline strategy with the specific challenges posed by the amino acid arginine.

Fmoc Group: The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group allows for its direct use in the widely adopted Fmoc-based SPPS. smolecule.com

Arginine with Pbf Protection: Arginine is a bulky and sterically hindered amino acid. The guanidinium (B1211019) side chain of arginine is protected with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is a standard acid-labile protecting group in Fmoc chemistry. smolecule.com

Serine-derived Pseudoproline: The serine residue is modified to form a dimethylated pseudoproline (Psi(Me,Me)pro). This modification is particularly effective at disrupting aggregation.

The combination of these features in a single dipeptide building block is highly significant for several reasons:

Improved Coupling of Arginine: The incorporation of the sterically demanding Fmoc-Arg(Pbf)-OH can be challenging. By pre-coupling it to the pseudoproline-modified serine, the subsequent coupling of this dipeptide unit into the growing peptide chain can be more efficient.

Targeted Aggregation Disruption: Placing the pseudoproline immediately after the bulky arginine residue helps to mitigate aggregation that might be induced by the arginine itself or by the surrounding sequence.

Synthesis of Arginine-Rich Peptides: This building block is particularly valuable for the synthesis of arginine-rich peptides, which are common in cell-penetrating peptides and other biologically active sequences that are often difficult to synthesize.

In essence, this compound is a prime example of an advanced chemical tool designed to address specific and predictable challenges in peptide synthesis, thereby expanding the range of complex peptides that can be successfully synthesized for research and therapeutic development. chemimpex.com

Data Tables

Table 1: Impact of Pseudoproline Dipeptides on Peptide Synthesis

| Challenge in SPPS | Solution Offered by Pseudoproline Dipeptides | Reported Outcome |

| On-resin aggregation | Disruption of β-sheet formation through induced "kink" | Increased solubility of peptide chains wikipedia.orgchempep.com |

| Poor solvation | Enhanced interaction with synthesis solvents | Improved reagent access to reactive sites chempep.com |

| Incomplete coupling reactions | Increased accessibility of the N-terminal amine | Higher coupling efficiency and yields chempep.commerckmillipore.com |

| Low purity of crude peptide | Minimization of deletion and side products | Simplified HPLC purification merckmillipore.com |

| Synthesis of long peptides | Prevention of cumulative aggregation effects | Successful synthesis of previously "inaccessible" peptides researchgate.netbachem.com |

Table 2: Properties of this compound

| Component | Function |

| Fmoc | N-terminal protecting group, labile to basic conditions. smolecule.com |

| Arg(Pbf) | Arginine residue with acid-labile Pbf side-chain protection. smolecule.com |

| Ser(Psi(Me,Me)pro) | Serine-derived dimethylpseudoproline for aggregation disruption. |

| -OH | C-terminal carboxylic acid for coupling to the peptide chain. smolecule.com |

Structure

2D Structure

Properties

IUPAC Name |

(4S)-3-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N5O9S/c1-22-23(2)34(24(3)29-19-39(4,5)54-33(22)29)55(50,51)44-37(41)42-18-12-17-31(35(46)45-32(36(47)48)21-53-40(45,6)7)43-38(49)52-20-30-27-15-10-8-13-25(27)26-14-9-11-16-28(26)30/h8-11,13-16,30-32H,12,17-21H2,1-7H3,(H,43,49)(H,47,48)(H3,41,42,44)/t31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQJWISHHYZRPX-ACHIHNKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N3C(COC3(C)C)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N3[C@@H](COC3(C)C)C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N5O9S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Arg Pbf Ser Psi Me,me Pro Oh and Analogous Pseudoproline Constructs

General Strategies for Pseudoproline Dipeptide Building Block Synthesis.researchgate.netchempep.comchempep.combachem.commendelchemicals.com

The synthesis of pseudoproline dipeptides is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of previously inaccessible peptide sequences. wikipedia.orgacs.org These building blocks are typically pre-formed as dipeptides to circumvent the low coupling yields associated with the sterically hindered nature of the pseudoproline ring system. wikipedia.org The general approach involves the formation of an oxazolidine (B1195125) or thiazolidine (B150603) ring from a serine, threonine, or cysteine residue, followed by coupling with the preceding amino acid and subsequent N-terminal protection. wikipedia.orgchempep.com

Synthesis of the Serine Pseudoproline Moiety (Psi(Me,Me)pro): Key Reactions and Stereocontrol.researchgate.netchempep.combachem.commendelchemicals.com

The formation of the serine pseudoproline moiety, specifically the 2,2-dimethyloxazolidine (B1633789) derivative (Psi(Me,Me)pro), is a critical step. This is typically achieved by reacting a serine derivative with acetone (B3395972) or a related ketone. chempep.com The reaction involves the condensation of the serine's hydroxyl and amino groups with the ketone to form the five-membered oxazolidine ring. chempep.com

Stereocontrol is a crucial aspect of this synthesis, as the chirality of the original serine must be maintained. The reaction conditions are optimized to prevent racemization. The use of pre-formed Fmoc-protected serine can simplify the process and ensure the desired stereochemistry is preserved throughout the synthesis.

Incorporation of Arginine with Orthogonal Pbf Protection: Specific Considerations and Challenges.google.comchempep.comnih.gov

The incorporation of arginine into a peptide sequence presents its own set of challenges due to the highly basic and nucleophilic nature of its guanidinium (B1211019) side chain. chempep.com To prevent unwanted side reactions, the guanidinium group is protected with a suitable protecting group. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used protecting group for arginine in Fmoc-based SPPS. chempep.comgoogle.com It offers a good balance of stability during peptide chain elongation and ease of removal under the final acidic cleavage conditions. chempep.com

Fmoc-Protection Strategies for N-terminus and C-terminal Activation in Dipeptide Synthesis.chempep.comgoogle.comnih.gov

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard N-terminal protecting group used in modern SPPS. mendelchemicals.comchempep.com Its key advantage is its lability to basic conditions (typically piperidine (B6355638) in DMF), while remaining stable to the acidic conditions used for side-chain deprotection. chempep.comchempep.com In the synthesis of the dipeptide building block, the Fmoc group is introduced onto the N-terminus of the arginine residue. A variety of reagents can be used for this purpose, including Fmoc-OSu and Fmoc-Cl, with the choice often depending on the specific reaction conditions and the desire to avoid side reactions. sci-hub.seorganic-chemistry.org

For the coupling of the two amino acid residues to form the dipeptide, the C-terminus of the Fmoc-Arg(Pbf)-OH must be activated. This is typically achieved using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or more modern reagents like HBTU or HATU. chempep.comresearchgate.net These reagents convert the carboxylic acid into a more reactive species that readily couples with the amino group of the Ser(Psi(Me,Me)pro) moiety.

Optimization of Reaction Conditions and Yield for Complex Dipeptide Building Blocks.chempep.combachem.comchempep.comsci-hub.se

The synthesis of complex dipeptide building blocks like Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH requires careful optimization of reaction conditions to maximize yield and purity. Several factors can be fine-tuned, including the choice of solvents, coupling reagents, reaction times, and temperature.

For instance, the use of more effective coupling reagents can significantly improve the efficiency of the peptide bond formation, especially when dealing with sterically hindered amino acids. chempep.com Microwave-assisted synthesis has also emerged as a powerful tool to accelerate coupling reactions and improve yields, particularly for challenging sequences. chempep.com The choice of solvent is also critical, with aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) being commonly used to ensure good solvation of the reactants. chempep.com

| Parameter | Condition | Rationale |

| Coupling Reagent | HBTU, HATU, or DIC/OxymaPure | High coupling efficiency, reduced side reactions. chempep.comrsc.org |

| Solvent | DMF, NMP | Good solvation of reactants. chempep.com |

| Temperature | Room temperature or slightly elevated | Balances reaction rate and potential for side reactions. rsc.org |

| Reaction Time | Monitored by HPLC | Ensures complete reaction and minimizes degradation. sci-hub.se |

Purification and Characterization Methodologies for Pseudoproline-Containing Building Blocks.chempep.combachem.com

Following the synthesis, the crude pseudoproline-containing dipeptide must be purified to remove unreacted starting materials, by-products, and excess reagents. The most common method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC). chempep.com This technique separates compounds based on their hydrophobicity, allowing for the isolation of the desired product with high purity.

Once purified, the identity and purity of the building block are confirmed using a combination of analytical techniques. Mass spectrometry (MS) is used to verify the molecular weight of the compound, confirming that the correct product has been synthesized. chempep.com Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the connectivity of the atoms and the stereochemistry of the molecule.

Comparative Analysis of Synthetic Routes and Efficiency for Various Pseudoproline Derivatives.bachem.commendelchemicals.comchempep.com

While the pre-formed dipeptide strategy is the most common and generally most effective method for incorporating pseudoprolines, alternative approaches have been explored. wikipedia.org One such approach involves the direct acylation of the pseudoproline moiety on the solid support. researchgate.net However, this method often suffers from low yields due to the steric hindrance of the pseudoproline ring. wikipedia.org

Comparative studies have shown that for most sequences, the use of pre-formed Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptides leads to significantly higher yields and purities of the final peptide product compared to the stepwise incorporation of the individual amino acids. acs.org The efficiency of the synthesis can also be influenced by the nature of the amino acid preceding the pseudoproline.

| Synthetic Route | Advantages | Disadvantages |

| Pre-formed Dipeptide | High coupling efficiency, high purity of final peptide. wikipedia.orgmerckmillipore.com | Requires synthesis of the dipeptide building block. |

| Stepwise Incorporation | Simpler starting materials. | Low coupling yields, potential for side reactions. wikipedia.org |

Impact of Fmoc Arg Pbf Ser Psi Me,me Pro Oh Integration on Peptide Synthesis Efficiency

Addressing Aggregation Phenomena in Solid-Phase Peptide Synthesis via Pseudoproline Incorporation

A primary challenge in solid-phase peptide synthesis (SPPS) is the aggregation of growing peptide chains, which can lead to incomplete reactions and low yields. chempep.com The incorporation of pseudoproline dipeptides, such as in Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH, is a powerful strategy to mitigate this issue. chempep.commerckmillipore.comwikipedia.org

The mechanism of action involves the disruption of secondary structures, particularly β-sheet aggregates. chempep.com The oxazolidine (B1195125) ring of the pseudoproline, derived from the serine residue, introduces a "kink" into the peptide backbone, similar to the effect of a natural proline residue. chempep.compeptide.com This structural perturbation disrupts the interchain hydrogen bonding that is responsible for the formation of β-sheets. chempep.compeptide.com By preventing aggregation, the pseudoproline moiety enhances the solvation of the peptide chain, which improves the accessibility of reactive sites for subsequent coupling reactions. chempep.com This conformational disruption favors a cis-amide bond conformation over the trans-amide bond, further hindering the self-association and aggregation of peptide chains. wikipedia.org

Enhancement of Coupling Efficiency and Reaction Kinetics in Challenging Sequences

The integration of pseudoproline dipeptides significantly enhances coupling efficiency and reaction kinetics, especially in sequences that are considered difficult to synthesize. chempep.comwikipedia.orgpeptide.com These challenging sequences often involve sterically hindered amino acids or aggregation-prone regions. chempep.com The improved solvation and disrupted secondary structure resulting from pseudoproline incorporation lead to more predictable and efficient acylation and deprotection steps. merckmillipore.com

The coupling of Fmoc-Arg(Pbf)-OH, for instance, is known to be particularly challenging due to potential side reactions like δ-lactam formation. researchgate.netcsic.es The presence of a pseudoproline residue in the sequence can dramatically improve the efficiency of this coupling. In the synthesis of a human growth hormone (hGH)-derived peptide, the coupling efficiency of Fmoc-Arg(Pbf)-OH was reported to be less than 50% when coupling to a standard Ser(tBu)-resin. However, the introduction of a pseudoproline at the serine residue improved the coupling efficiency to over 95%.

| Coupling Partner | Coupling Efficiency | Reference |

|---|---|---|

| Ser(tBu)-resin | <50% | |

| Ser(Ψ(Me,Me)pro)-containing peptide | >95% |

This enhancement is attributed to the pseudoproline's ability to reduce steric hindrance and disrupt local secondary structures, thereby facilitating the approach of the bulky activated amino acid. Research has shown that the conformational effects of a pseudoproline can extend over several residues, aiding the incorporation of other hindered amino acids in the vicinity.

Facilitation of Synthesis for Long and Hydrophobic Peptide Sequences

The synthesis of long and hydrophobic peptides is notoriously difficult due to their high propensity for aggregation. chempep.comfrontiersin.org The incorporation of pseudoproline dipeptides at strategic intervals is a highly effective method to overcome these challenges. chempep.comwikipedia.orgpeptide.com By breaking up regions of secondary structure, pseudoprolines maintain the solubility of the growing peptide chain on the solid support, ensuring efficient reaction kinetics throughout the synthesis. chempep.commerckmillipore.com

The use of pseudoprolines has been validated in the successful synthesis of numerous challenging peptides, including long sequences and those with hydrophobic regions. chempep.com For example, a slight modification in the positioning of pseudoproline dipeptides was crucial for the successful synthesis of a 54-amino acid long fragment of caveolin-1, which includes a challenging intramembrane domain. nih.gov The regular insertion of pseudoprolines, optimally spaced about 5-6 residues apart, is a recommended strategy for the synthesis of long peptides. merckmillipore.com This approach can lead to significantly increased product yields, in some cases up to tenfold for highly aggregated sequences. merckmillipore.com

Role in Segment Condensation and Convergent Peptide Synthesis Strategies

In convergent peptide synthesis strategies, protected peptide fragments are synthesized separately and then joined together in a process known as segment condensation. wikipedia.orgpeptide.com A major limitation of this approach can be the poor solubility of the protected fragments. wikipedia.org Peptides containing pseudoproline residues exhibit improved solubility compared to their standard counterparts. peptide.com

This enhanced solubility makes pseudoproline-containing fragments easier to purify and handle in solution, facilitating their use in segment condensation reactions. peptide.com Furthermore, a peptide fragment with a C-terminal pseudoproline can be coupled to another fragment without racemization of the C-terminal residue, which is a common side reaction in fragment coupling. peptide.com The "kink" introduced by the pseudoproline can also pre-organize the peptide backbone into a turn-like conformation, which can be beneficial for subsequent cyclization or ligation steps. wikipedia.orgpeptide.com

Mitigation of Side Reactions (e.g., Aspartimide Formation) through Pseudoproline Inclusion

Aspartimide formation is a significant side reaction in Fmoc-based SPPS, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Arg motifs. iris-biotech.deiris-biotech.de This side reaction leads to the formation of undesired by-products and can complicate purification. iris-biotech.de The inclusion of pseudoproline dipeptides can help mitigate this problem. peptide.com

The mechanism by which pseudoprolines suppress aspartimide formation is thought to be related to their influence on the local peptide conformation. iris-biotech.de By disrupting the secondary structure, the pseudoproline may hinder the formation of the cyclic intermediate required for aspartimide formation. Placing a pseudoproline dipeptide just before an aspartimide-prone sequence has been reported to be an effective strategy. iris-biotech.de For example, the use of Fmoc-Asp(OtBu)-Ser(ΨMe,Mepro)-OH in place of the corresponding standard dipeptide has been shown to block the formation of aspartimide byproducts. peptide.com

It is important to note, however, that under certain conditions, such as elevated temperature and pressure in flow peptide synthesis, pseudoproline moieties have been observed to catalyze aspartimide formation in some cases. chempep.com This highlights the need for careful optimization of synthesis protocols when using pseudoproline-containing building blocks. chempep.com

Conformational Control and Structural Implications of Incorporating Psi Me,me Pro Moieties in Peptides

Induction and Stabilization of Specific Secondary Structures (e.g., Beta-Turns, Helical Motifs)

The introduction of a Psi(Me,Me)pro moiety into a peptide chain is a potent method for inducing specific secondary structures, most notably β-turns. nih.govnih.govyoutube.com The rigid, cyclic nature of the pseudoproline ring, particularly when dimethylated at the C2 position, restricts the available conformational space. This steric constraint forces the preceding amide bond into a cis conformation, a feature that is critical for the formation of tight turns in the peptide backbone. wikipedia.org This induced "kink" effectively reverses the direction of the peptide chain, a defining characteristic of β-turn structures. wikipedia.orgsigmaaldrich.com The stabilization of these turns is crucial for creating compact, globular protein structures and is often implicated in molecular recognition events. nih.gov

Influence on Peptide Backbone Conformation and Cis/Trans Isomerization of Amide Bonds

The most significant impact of incorporating a Ser(Psi(Me,Me)pro) unit is on the geometry of the peptide backbone, specifically through its control over the cis/trans isomerization of the preceding Xaa-ΨPro amide bond. wikipedia.orgresearchgate.net Standard amide bonds in peptides overwhelmingly favor the trans conformation. However, the tertiary amide bond involving proline's cyclic side chain lowers the energy barrier between the two states. hw.ac.uk

The introduction of a pseudoproline, especially a 2,2-dimethylated one like Ser(Psi(Me,Me)pro), dramatically shifts this equilibrium to favor the cis isomer. wikipedia.orgresearchgate.net NMR studies have shown that for peptides containing 2,2-dimethylated pseudoprolines, the cis conformation around the preceding imide bond is highly predominant, often exceeding 98%. This strong preference is attributed to steric interactions and the electronic effects of the heterocyclic ring. The electronegative oxygen atom in the oxazolidine (B1195125) ring withdraws electron density from the amide nitrogen, reducing the double-bond character of the peptide bond and thereby lowering the rotational energy barrier. researchgate.net

| Preceding Residue (Xaa) | ΨPro Type | Solvent | Cis Isomer Population (%) | Reference |

| Tyr | Cys[Psi(CH₃,CH₃)pro] | DMSO-d₆ | >98 | |

| Tyr | Ser[Psi(CH₃,CH₃)pro] | DMSO-d₆ | >98 | |

| Trp | Pro | D₂O (anionic) | 74 | nih.gov |

| Tyr | Cys[Psi(H,H)pro] | DMSO-d₆ | 40 | |

| Tyr | Ser[Psi(H,H)pro] | DMSO-d₆ | 45 | |

| Trp | Pro | D₂O (cationic, n=5) | 42 | nih.gov |

Biophysical Techniques for Conformational Analysis of Pseudoproline-Containing Peptides

A variety of biophysical techniques are employed to characterize the distinct conformational preferences of peptides containing Psi(Me,Me)pro. These methods provide critical insights at the atomic level into how these modifications influence peptide structure in solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying pseudoproline-containing peptides. imrpress.comcanada.ca One- and two-dimensional NMR experiments can directly observe and quantify the populations of cis and trans conformers due to the slow isomerization rate on the NMR timescale. hw.ac.ukresearchgate.net Chemical shift analysis, particularly of α-protons, and Nuclear Overhauser Effect (NOE) data provide distance constraints that help to build detailed 3D models of the peptide structure in solution, confirming the presence of induced turns and specific backbone torsion angles. nih.govnih.gov Furthermore, 19F NMR can be used with fluorinated amino acids as distal reporters to simplify the analysis of conformer populations. hw.ac.uk

X-ray crystallography provides definitive, high-resolution structural information in the solid state. nih.gov While obtaining crystals of peptides can be challenging, successful crystallographic analysis of pseudoproline-incorporated peptides offers unambiguous proof of the induced conformational changes. These studies can confirm the cis geometry of the amide bond preceding the pseudoproline and precisely define the bond angles and lengths within the induced β-turn structure. mdpi.com Such atomic-resolution structures are invaluable for validating the models derived from spectroscopic data and for understanding the precise geometry of the peptide's folded state. nih.gov

Effects on Peptide Folding and Self-Assembly Pathways

The profound conformational control exerted by the Ser(Psi(Me,Me)pro) moiety has significant consequences for peptide folding and self-assembly. The primary effect is the disruption of aggregation pathways. sigmaaldrich.com During peptide synthesis and in solution, many peptide chains have a tendency to self-associate into intermolecular β-sheet structures, leading to aggregation and insolubility. wikipedia.orgsigmaaldrich.com The introduction of a Psi(Me,Me)pro-induced kink physically prevents the peptide backbone from adopting the extended conformation required for β-sheet formation. wikipedia.org

This anti-aggregation effect is a key advantage of using pseudoproline dipeptides in solid-phase peptide synthesis, leading to higher yields and purer products for "difficult" sequences. wikipedia.org Beyond synthesis, this structural control is critical in biological contexts. By preventing misfolding and aggregation, the pseudoproline moiety can maintain a peptide in a soluble, monomeric state. nih.gov Isomerization of a single proline residue has been shown to be sufficient to trigger aggregation over folding in some proteins. nih.gov By locking the preceding bond in a cis state, the Psi(Me,Me)pro unit can guide the folding pathway away from aggregation-prone intermediates and toward a specific, and often biologically active, conformation. uu.nl

Applications of Fmoc Arg Pbf Ser Psi Me,me Pro Oh Derived Peptides in Advanced Research Scaffolds

Design of Conformationally Constrained Peptide Mimetics and Scaffolds

The incorporation of the pseudoproline (Ψ(Me,Me)pro) moiety from Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH is a key strategy in the design of conformationally constrained peptide mimetics and scaffolds. chempep.comwikipedia.org Pseudoprolines, which are derived from serine, threonine, or cysteine, introduce a "kink" into the peptide backbone, similar to the effect of a natural proline residue. chempep.compeptide.com This kink disrupts the formation of secondary structures like β-sheets, which are often responsible for peptide aggregation. chempep.comiris-biotech.de

By inducing a specific turn, the pseudoproline moiety helps to pre-organize the peptide chain into a defined conformation. This is particularly advantageous in the creation of peptidomimetics, where the goal is to mimic the bioactive conformation of a native peptide or protein. The rigid structure conferred by the pseudoproline can lead to peptides with improved biological activity. smolecule.com The ability to introduce such conformational constraints is a powerful tool for researchers studying structure-activity relationships. frontiersin.org

Utility in Cyclic Peptide Synthesis and Macrocyclization Strategies

The conformational pre-organization imparted by the pseudoproline in this compound is highly beneficial for cyclic peptide synthesis and macrocyclization. chempep.comiris-biotech.de The induced kink brings the N- and C-termini of a linear peptide precursor into closer proximity, thereby facilitating the intramolecular cyclization reaction. iris-biotech.deiris-biotech.de This can lead to increased yields and faster reaction rates for macrocyclization. chempep.compeptide.com

Research has demonstrated that the incorporation of pseudoprolines significantly enhances the efficiency of on-resin macrocyclization. nih.gov For instance, studies have shown a considerable reduction in the time required for complete peptide macrocyclization when pseudoproline-containing peptides are used compared to their linear counterparts. nih.govacs.org This strategy has been successfully applied to the synthesis of various cyclic peptides, including those with challenging sequences. chempep.comresearchgate.net

| Effect of Pseudoproline on Macrocyclization | |

| Feature | Observation |

| Conformation | Pre-organizes the linear peptide for cyclization. chempep.comiris-biotech.de |

| Reaction Rate | Accelerates the cyclization reaction. peptide.com |

| Yield | Increases the yield of the cyclic peptide product. peptide.com |

| Efficiency | Enhances on-resin macrocyclization efficiency. nih.gov |

Enhancement of Peptide Solubility and Stability for In Vitro Biophysical and Biochemical Studies

A significant challenge in peptide chemistry is the poor solubility of many peptide sequences, which can hinder their synthesis and purification, as well as their use in in vitro studies. The incorporation of this compound can effectively address this issue. The disruption of interchain hydrogen bonding and β-sheet formation by the pseudoproline moiety leads to enhanced solvation of the peptide chain. chempep.compeptide.com

Peptides containing pseudoprolines exhibit improved solubility in common solvents used in peptide synthesis and purification. chempep.compeptide.com This increased solubility is not only beneficial during the synthesis process but also for the final peptide product, making it easier to handle and use in biophysical and biochemical assays. peptide.com Furthermore, the rigidification of the peptide backbone can also contribute to increased stability against proteolytic degradation, a desirable feature for peptides intended for biological studies. nih.gov

Applications in Bioconjugation and Probe Design for Chemical Biology Investigations

Peptides synthesized with this compound can be valuable tools in chemical biology, particularly in the design of bioconjugates and probes. The defined conformation and enhanced stability of these peptides make them excellent scaffolds for the attachment of reporter molecules, such as fluorescent dyes or affinity tags. nih.gov

The ability to create conformationally constrained peptides is crucial for designing probes that can selectively target and interact with specific biological molecules. nih.gov For example, a cyclic peptide probe incorporating a pseudoproline could be used to study protein-protein interactions with high specificity. The pseudoproline-containing peptide provides a stable and predictable framework upon which to build more complex molecular probes for investigating cellular processes. peptide.comnih.gov

Role in Scaffold Design for Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is a major goal in drug discovery and chemical biology. rsc.orgscispace.com Peptides that can mimic one of the interacting partners are promising candidates for PPI inhibitors. The use of this compound in peptide synthesis allows for the creation of rigid scaffolds that can present key binding residues in the correct orientation to disrupt a specific PPI. nih.govajwilsonresearch.com

By constraining the peptide in a bioactive conformation, the entropic penalty of binding is reduced, which can lead to higher affinity and specificity for the target protein. scitechnol.com The design of such constrained peptides is a powerful strategy to develop potent and selective modulators of PPIs, which are often considered challenging targets for small molecules. frontiersin.orgfrontiersin.org The ability to rationally design these structured peptides opens up new avenues for therapeutic intervention and for dissecting complex biological pathways. frontiersin.orgfrontiersin.org

Theoretical and Computational Investigations of Pseudoproline Containing Peptides

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the motion and conformational evolution of peptides over time. For peptides containing a Ser(Psi(Me,Me)pro) unit, MD simulations provide critical information on how this modification influences the peptide's structural landscape and flexibility. The primary role of the pseudoproline moiety, as revealed by these simulations, is to act as a potent disruptor of secondary structures. chempep.com

The core mechanism is the introduction of a "kink" or bend in the peptide backbone, which is a direct result of the conformational constraints imposed by the five-membered oxazolidine (B1195125) ring. chempep.compeptide.comiris-biotech.de This structural perturbation effectively interrupts the inter-chain hydrogen bonding that is essential for the formation of β-sheet aggregates, a common cause of low yield and poor solubility during solid-phase peptide synthesis (SPPS). chempep.comiris-biotech.dewikipedia.org By preventing this aggregation, the growing peptide chain remains better solvated and accessible for subsequent coupling reactions. chempep.com

MD simulations have been instrumental in:

Visualizing Backbone Conformation: Tracking the dihedral angles of the peptide backbone to confirm the stable kink induced by the pseudoproline.

Assessing Conformational Stability: Demonstrating that cyclic peptides incorporating such motifs exhibit high conformational stability. nih.gov

Modeling Environmental Interactions: Simulating how the peptide interacts with explicit solvent molecules or lipid membranes. nih.govnih.gov Studies have shown that peptides containing these modifications can extrude water and fit tightly to lipid bilayers. nih.gov

Informing Rational Design: Providing a basis for designing novel peptide-based inhibitors. For instance, MD simulations have been used to understand the binding characteristics of pseudo-peptides designed to block the amyloid-amyloid interactions implicated in Alzheimer's disease. nih.gov

The insights from MD simulations confirm that incorporating a Ser(Psi(Me,Me)pro) residue is a reliable method to control peptide conformation, enhance solubility, and improve synthetic outcomes. chempep.comchemimpex.com

| Computational Method | Application in Studying Pseudoproline Peptides | Key Findings |

| Molecular Dynamics (MD) Simulations | Elucidating conformational sampling and dynamics. | Confirms the disruption of β-sheet formation by inducing a stable "kink" in the peptide backbone. chempep.compeptide.comwikipedia.org |

| Analyzing interactions with the environment (e.g., solvents, membranes). | Shows how modified peptides interact with lipid bilayers and how solvent polarity affects conformation. nih.govnih.gov | |

| Validating and prioritizing novel peptide designs. | Used to test designed inhibitors and understand their binding mechanisms at a molecular level. nih.gov |

Quantum Chemical Calculations of Pseudoproline Ring Systems and Energetic Landscapes

These calculations are crucial for understanding the intrinsic conformational preferences of the pseudoproline ring and the energetics of the critical cis-trans isomerization around the peptide bond preceding it. nih.gov Key findings from QC studies on model pseudoproline dipeptides (N-acetyl-N'-methylamides of oxazolidine, Ac-Oxa-NHMe) include:

Rotational Energy Barriers: QC calculations can estimate the energy barriers for rotation around the peptide bond. This helps to explain why the cis-amide bond conformation is favored in pseudoproline systems. Studies have found that the cis-trans isomerization for oxazolidine dipeptides proceeds through an anticlockwise rotation, which differs from the pathway preferred for standard proline. nih.gov

Puckering Energetics: The five-membered oxazolidine ring is not planar and can adopt different puckered conformations. QC methods can determine the relative energies of these puckers and how they are influenced by factors like solvent.

Transition State Stability: By analyzing the geometry and electronic structure of transition states during cis-trans isomerization, researchers can understand the factors that stabilize or destabilize them. nih.gov

These quantum mechanical insights into the energetic landscape of the pseudoproline ring system provide a fundamental explanation for the conformational behavior observed in larger peptides through MD simulations and experimental analysis. nih.gov

Prediction of Conformational Preferences and Stereochemical Effects

The most significant and predictable stereochemical effect of incorporating a Ser(Psi(Me,Me)pro) residue is the strong preference for a cis configuration of the amide bond that precedes it. iris-biotech.dewikipedia.org This preference is a direct consequence of the steric constraints imposed by the oxazolidine ring. In contrast, most peptide bonds in proteins and peptides favor the trans conformation. This forced cis-amide bond is the origin of the backbone kink that is central to the function of pseudoprolines. chempep.compeptide.com

Computational studies have successfully predicted several key conformational features:

Cis-Amide Bond Preference: The oxazolidine ring structure sterically favors the formation of a cis-amide bond, disrupting the typical trans-peptide backbone and preventing the linear arrangement required for β-sheets. chempep.comwikipedia.org

Solvent-Dependent Conformations: The polarity of the solvent can influence the population of different conformations. For example, as solvent polarity increases, conformations stabilized by C7 intramolecular hydrogen bonds become less populated, while more extended PPII- or PPI-like conformations become more common. nih.gov

Defined Backbone Turn: The induced cis-amide bond acts as a molecular hinge, creating a well-defined turn structure in the peptide. iris-biotech.deiris-biotech.de This effect is so reliable that pseudoprolines are often referred to as "turn inducers." iris-biotech.de

The predictable nature of these stereochemical effects makes pseudoproline dipeptides, including Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH, powerful tools for controlling peptide secondary structure. mendelchemicals.com

| Conformational Effect | Description | Consequence for Peptide Synthesis and Design |

| Favored cis-Amide Bond | The oxazolidine ring structure forces the preceding peptide bond into a cis conformation. iris-biotech.dewikipedia.org | Induces a "kink" or turn, disrupting β-sheet aggregation and improving solvation. chempep.compeptide.com |

| Defined Backbone Kink | The cis bond creates a sharp, predictable bend in the peptide backbone. peptide.com | Allows for the rational design of specific secondary structures and facilitates peptide cyclization. iris-biotech.de |

| Altered Ring Pucker | The five-membered oxazolidine ring has different puckering preferences compared to proline. nih.gov | Modulates the precise geometry of the turn, offering a tool for fine-tuning peptide conformation. |

Computational Approaches for Rational Peptide Design Utilizing Pseudoproline Motifs

The predictable conformational impact of pseudoprolines makes them highly valuable for the rational design of peptides with specific structures and functions. Computational methods are integral to leveraging these effects for creating novel peptidomimetics, cyclic peptides, and therapeutic agents. chempep.comnih.gov

Key applications in rational peptide design include:

Facilitating Peptide Cyclization: The kink induced by a pseudoproline can pre-organize a linear peptide into a conformation where its N- and C-termini are brought into proximity. peptide.comiris-biotech.de This significantly increases the efficiency and yield of head-to-tail cyclization reactions, a common strategy for improving peptide stability and bioactivity. iris-biotech.de Computational models can help determine the optimal placement of the pseudoproline to achieve the desired turn for efficient ring closure.

Designing Peptidomimetics and Inhibitors: By acting as proline isosteres, pseudoprolines allow for the modulation of a peptide's conformational properties. chempep.com Researchers can use molecular docking and MD simulations to design pseudo-peptides that adopt a specific three-dimensional shape to bind to a biological target, such as an enzyme's active site. This approach has been used to develop pseudo-peptide inhibitors that block protein-protein interactions. nih.gov

Improving Physicochemical Properties: Computational models can predict how the incorporation of a pseudoproline will affect properties like solubility and stability against enzymatic degradation. mendelchemicals.comnih.gov This allows for the in silico screening of different sequences to design peptides with improved pharmacokinetic profiles suitable for drug development. chemimpex.comnih.gov

By combining the predictive power of molecular simulations with the unique structural properties of building blocks like this compound, scientists can move beyond trial-and-error approaches and rationally engineer peptides with tailored functions. nih.govnih.gov

Future Directions and Emerging Trends in Advanced Peptide Building Block Research

Development of Novel Pseudoproline Analogs and Isosteres with Tailored Properties

The foundational principle of pseudoproline dipeptides, such as Fmoc-Arg(Pbf)-Ser(Psi(Me,Me)pro)-OH, is the temporary introduction of a proline-like oxazolidine (B1195125) ring from a serine or threonine residue. This modification disrupts the formation of secondary structures like β-sheets during solid-phase peptide synthesis (SPPS), thereby enhancing the solubility and coupling efficiency of the growing peptide chain. chempep.com Building on this success, current research is focused on creating novel analogs and isosteres with properties tailored for specific applications.

A significant recent development is the creation of 2-hydroxyphenol-pseudoprolines (ψ²-hydroxyphenolpro). acs.orgnih.gov These novel surrogates have been effectively used in the synthesis of notoriously "difficult peptides" such as human thymosin α1, amylin, and β-amyloid (1–42). acs.orgnih.gov The introduction of the 2-(oxazolidin-2-yl)phenol moiety offers a new set of tools for peptide chemists to tackle challenging sequences. acs.orgnih.govthieme-connect.com The rationale behind developing such analogs is to fine-tune the conformational constraints and solubilizing effects of the pseudoproline unit, potentially offering advantages over the standard dimethyl-substituted oxazolidine ring.

Future research in this area is likely to explore:

Heteroatom substitution: Introducing alternative heteroatoms into the pseudoproline ring to further modulate its electronic and conformational properties.

Functionalized substituents: Replacing the simple methyl groups on the oxazolidine ring with functional groups that can participate in further chemical modifications or influence the peptide's biological activity.

Novel isosteres: Designing isosteres that mimic the structural effects of pseudoproline but are based on different chemical scaffolds, thereby expanding the toolkit for peptide chemists. google.com

These advancements will allow for a more nuanced control over peptide conformation and function, moving beyond simply preventing aggregation to actively directing the folding of the peptide chain.

| Pseudoproline Analog | Key Feature | Demonstrated Application |

| Standard (Me,Me)pro | Dimethyl-substituted oxazolidine ring | General-purpose aggregation disruption |

| 2-Hydroxyphenol-pseudoproline | 2-(Oxazolidin-2-yl)phenol moiety | Synthesis of difficult peptides (e.g., thymosin α1, amylin, Aβ42) acs.orgnih.govthieme-connect.com |

Integration with Automated and Flow Peptide Synthesis Technologies

The seamless integration of advanced building blocks like this compound with high-throughput synthesis platforms is crucial for their widespread adoption. Pseudoproline dipeptides are well-suited for automated SPPS as they can be incorporated using standard coupling protocols. chempep.com This compatibility allows for the routine synthesis of long and complex peptides that were previously inaccessible.

The emergence of flow peptide synthesis presents both opportunities and challenges for the use of pseudoproline dipeptides. Flow chemistry offers advantages in terms of speed, efficiency, and scalability. researchgate.net However, the conditions employed in flow synthesis, such as elevated temperatures and pressures, can lead to unexpected side reactions. mdpi.com

Recent studies have investigated the behavior of pseudoproline derivatives in automated flow chemistry. mdpi.comresearchgate.net One key finding is that under harsh conditions, the oxazolidine ring of the pseudoproline moiety can undergo a two-way ring opening, leading to by-products. mdpi.com Furthermore, it has been observed that the presence of a pseudoproline moiety can, in some cases, catalyze the formation of aspartimide (Asi), a common side reaction in peptide synthesis, contrary to its intended purpose of suppressing such reactions. mdpi.comresearchgate.net

To address these challenges, researchers are developing strategies such as:

Optimized coupling conditions: Fine-tuning reagent concentrations, reaction times, and temperature to minimize side reactions in flow synthesis. acs.org

In situ acylation: Developing methods for the successful acylation of the incorporated pseudoproline monomer directly in the flow system, which can be more cost-effective than using pre-formed dipeptides. acs.org

Novel protecting groups: Investigating alternative protecting group strategies that are more stable under flow conditions while still allowing for efficient deprotection.

The successful integration of pseudoproline dipeptides and their analogs into automated and flow synthesis platforms will be a key enabler for the large-scale production of complex peptides for therapeutic and industrial applications.

| Synthesis Technology | Advantages with Pseudoprolines | Challenges |

| Automated SPPS | Seamless integration, enables synthesis of long/complex peptides chempep.com | Throughput limitations for very large scale |

| Flow Peptide Synthesis | Increased speed and efficiency, scalability researchgate.net | Potential for side reactions (e.g., ring opening, aspartimide formation) at elevated temperature/pressure mdpi.comresearchgate.net |

Expansion into Peptidomimetic and Foldamer Research Beyond Natural Amino Acid Conformers

The ability of pseudoproline dipeptides to induce a "kink" in the peptide backbone, similar to that of natural proline, makes them powerful tools in the field of peptidomimetics. peptide.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and bioavailability. By strategically incorporating building blocks like this compound, researchers can control the secondary structure of a peptide, forcing it to adopt a specific conformation that is recognized by a biological target.

This structure-inducing capability also opens the door for the use of pseudoproline dipeptides in foldamer research. Foldamers are non-natural oligomers that fold into well-defined, stable secondary structures. mdpi.comnih.gov They represent a new class of molecules with the potential for a wide range of applications, from drug discovery to materials science. mdpi.comnih.gov

The incorporation of pseudoproline dipeptides into a peptide sequence can be seen as a step towards creating peptide-foldamer chimeras. nih.gov These hybrid molecules combine the structural diversity of natural amino acids with the conformational control offered by the pseudoproline unit. This approach allows for the design of novel folded architectures that are not accessible with natural peptides alone.

Future research in this area will likely focus on:

Designing novel folds: Using computational modeling and experimental studies to predict and verify the three-dimensional structures of peptides containing multiple pseudoproline units.

Developing new foldamer backbones: Creating entirely new classes of foldamers based on the pseudoproline scaffold.

Exploring the biological activity of pseudoproline-containing foldamers: Screening these novel molecules for their ability to modulate protein-protein interactions or act as antimicrobial agents. mdpi.comfrontiersin.org

The expansion of pseudoproline chemistry into peptidomimetic and foldamer research will significantly broaden the scope of peptide-based drug discovery and materials science.

Potential for Rational Design of Complex Bioactive Peptides for Research Tool Development

The rational design of bioactive peptides is a cornerstone of chemical biology and drug discovery. nih.govresearchgate.net Pseudoproline dipeptides like this compound are invaluable tools in this endeavor, particularly for the synthesis of complex peptides that can be used as research tools to probe biological processes. bachem.comnih.gov

Many biologically important peptides are inherently difficult to synthesize due to their length, hydrophobicity, or propensity to aggregate. chempep.com The incorporation of pseudoproline dipeptides at strategic positions within these sequences can overcome these synthetic hurdles, enabling the production of high-purity peptides for research purposes. bachem.comnih.gov

Examples of the successful application of this strategy include:

Human Islet Amyloid Polypeptide (hIAPP): The synthesis of this highly amyloidogenic peptide, which is implicated in type 2 diabetes, was made possible by the inclusion of pseudoproline derivatives. bachem.com

Caveolin-1 fragment: A 54-amino acid fragment of this membrane protein, which is notoriously difficult to synthesize, was successfully produced by strategically modifying the incorporation of pseudoproline dipeptides. nih.gov

RANTES: The synthesis of this complex and aggregation-prone chemokine was achieved through the synergistic use of ChemMatrix resin and pseudoproline building blocks. chempep.com

The ability to synthesize these and other challenging peptides allows researchers to:

Study disease mechanisms: By providing access to pure, well-characterized peptides, researchers can investigate their role in disease pathogenesis.

Develop diagnostic tools: Synthetic peptides can be used as antigens to generate antibodies or as probes in diagnostic assays.

Screen for new drugs: Bioactive peptides can be used as starting points for the development of new therapeutic agents.

The continued development of advanced building blocks like novel pseudoproline analogs will further empower the rational design of sophisticated peptide-based research tools, ultimately accelerating our understanding of biology and the development of new medicines.

Q & A

What is the role of the pseudoproline moiety (ΨMe,MePro) in Fmoc-Arg(Pbf)-Ser(ΨMe,MePro)-OH during solid-phase peptide synthesis (SPPS)?

Level: Basic

Answer:

The ΨMe,MePro group acts as a conformational disruptor, preventing β-sheet aggregation during SPPS by introducing a kink in the peptide backbone. This facilitates the synthesis of "inaccessible" sequences, such as those rich in Ser, Thr, or hindered residues like Arg(Pbf). The pseudoproline moiety is particularly effective when incorporated at positions preceding sterically demanding residues, improving coupling efficiency by reducing steric clashes .

Methodological Insight:

- Use ΨPro dipeptides (e.g., Fmoc-Arg(Pbf)-Ser(ΨMe,MePro)-OH) at positions where aggregation is predicted.

- Monitor coupling efficiency via HPLC analysis, as demonstrated in studies where Arg(Pbf) incorporation improved from <50% to >98% when paired with ΨPro .

How does the presence of Arg(Pbf) influence coupling efficiency in SPPS, and what strategies mitigate δ-lactam formation?

Level: Advanced

Answer:

Arg(Pbf) is prone to δ-lactam side reactions during activation, which consume the activated amino acid and reduce coupling yields. This occurs due to intramolecular cyclization of the guanidine group.

Mitigation Strategies:

- Solvent Optimization: Use DMF instead of NBP (N-methylpyrrolidone) to reduce δ-lactam formation. For example, DMF reduced δ-lactam byproducts from >50% to <2% in Fmoc-Arg(Pbf)-OH couplings .

- Preactivation Conditions: Preactivate Fmoc-Arg(Pbf)-OH with DIC/OxymaPure (1:1:1 ratio) at 45°C for 30 min before coupling. This minimizes residual activated species prone to cyclization .

- Temperature Control: Elevated temperatures (45–60°C) during coupling improve reaction kinetics, achieving >90% incorporation .

What analytical methods are recommended for assessing the purity and coupling success of Fmoc-Arg(Pbf)-Ser(ΨMe,MePro)-OH in SPPS?

Level: Basic

Answer:

- HPLC Analysis: Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 30–95% acetonitrile in 15 min) to quantify coupling efficiency and detect δ-lactam byproducts. Peak integration provides % area for product vs. side reactions .

- MALDI-TOF MS: Confirm peptide mass and detect truncations or deletions. For example, MALDI-TOF identified full-length hGH-derived peptides synthesized using ΨPro dipeptides .

Advanced Tip:

For δ-lactam detection, analyze the reaction supernatant via HPLC post-coupling. δ-Lactam appears as a distinct peak with a shorter retention time than the target peptide .

How does the ΨMe,MePro group enhance the synthesis of sterically hindered sequences, such as those containing Arg(Pbf)?

Level: Advanced

Answer:

The ΨMe,MePro group introduces a flexible oxazolidine ring, which disrupts secondary structures and reduces steric hindrance. This is critical for coupling bulky residues like Arg(Pbf), where traditional protecting groups (e.g., tBu) exacerbate steric clashes.

Case Study:

In the synthesis of an hGH-derived peptide, Fmoc-Arg(Pbf)-OH coupling efficiency improved from <50% to >98% when Ser(ΨMe,MePro) was positioned four residues upstream. The ΨPro moiety’s conformational effects persist over multiple residues, enabling efficient incorporation of hindered amino acids .

What are the storage and handling protocols for Fmoc-Arg(Pbf)-Ser(ΨMe,MePro)-OH to ensure stability?

Level: Basic

Answer:

- Storage: Store lyophilized powder at -20°C (stable for 3 years) or 4°C (2 years). Solutions in DMSO should be aliquoted and stored at -80°C (6 months) .

- Handling: Avoid repeated freeze-thaw cycles. Use anhydrous solvents (e.g., DMF) to prevent hydrolysis of the ΨPro group.

How do solvent polarity and activation methods impact the stability of Fmoc-Arg(Pbf)-Ser(ΨMe,MePro)-OH during SPPS?

Level: Advanced

Answer:

- Low-Polarity Solvents (e.g., NBP): Increase δ-lactam formation due to reduced solvation of the activated species.

- High-Polarity Solvents (e.g., DMF): Stabilize the activated amino acid, reducing side reactions. DMF increased coupling yields to >98% compared to NBP (<50%) .

- Activation Protocol: In situ activation with DIC/OxymaPure (5 equiv, 2 h coupling, 2 min preactivation) minimizes side reactions. Preactivation at 45°C further optimizes yields .

Can Fmoc-Arg(Pbf)-Ser(ΨMe,MePro)-OH be used in automated SPPS platforms, and what modifications are required?

Level: Advanced

Answer:

Yes, but protocol adjustments are needed:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.